molecular formula C17H15N3O3 B2632693 Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034315-50-7

Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B2632693
CAS No.: 2034315-50-7
M. Wt: 309.325
InChI Key: FULFOUPLSKCDPG-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a pyridine ring and a furan ring, which are connected through a carbamate linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of pyridin-2-ylmethylamine with a suitable furan derivative under carbamation conditions. One common method involves the use of phosgene or its derivatives to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to the production of large quantities of this compound with consistent quality. Catalysts such as transition metals may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, organolithium reagents, and Grignard reagents.

Major Products Formed:

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may act by interfering with the synthesis of essential biomolecules or by disrupting cellular processes .

Comparison with Similar Compounds

    Pyridin-2-ylmethylamine: Shares the pyridine moiety but lacks the furan ring and carbamate group.

    Furan-2-ylmethylamine: Contains the furan ring but lacks the pyridine moiety and carbamate group.

    N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: Similar structure but with a different substitution pattern.

Uniqueness: Pyridin-2-ylmethyl ((5-(furan-2-yl)pyridin-3-yl)methyl)carbamate is unique due to the presence of both pyridine and furan rings connected through a carbamate linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

pyridin-2-ylmethyl N-[[5-(furan-2-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(23-12-15-4-1-2-6-19-15)20-10-13-8-14(11-18-9-13)16-5-3-7-22-16/h1-9,11H,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULFOUPLSKCDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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